JNc-440

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JNc-440 is a potent antihypertensive agent that enhances the interaction between transient receptor potential vanilloid subtype 4 (TRPV4) and calcium-activated potassium channel 3 (KCa2.3) in endothelial cells. This interaction leads to increased vasodilation and reduced blood pressure, making this compound a promising candidate for treating hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNc-440 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

JNc-440 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of this compound with modified chemical properties .

Scientific Research Applications

JNc-440 has several scientific research applications, including:

Chemistry: Used as a tool compound to study the interaction between TRPV4 and KCa2.3 channels.

Biology: Investigated for its effects on endothelial cell function and vascular biology.

Medicine: Explored as a potential therapeutic agent for treating hypertension and related cardiovascular diseases.

Industry: Utilized in the development of new antihypertensive drugs and formulations .

Mechanism of Action

JNc-440 exerts its effects by enhancing the interaction between TRPV4 and KCa2.3 channels in endothelial cells. This interaction leads to increased calcium influx and activation of potassium channels, resulting in vasodilation and reduced blood pressure. The molecular targets and pathways involved include TRPV4, KCa2.3, and associated signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to JNc-440 include:

JNc-463: Enhances the interaction between TRPV4 and endothelial nitric oxide synthase (eNOS), leading to vasodilation and antihypertensive effects.

Other TRPV4 modulators: Compounds that modulate TRPV4 activity and have similar effects on vascular function

Uniqueness of this compound

This compound is unique in its specific enhancement of the TRPV4-KCa2.3 interaction, which is distinct from other TRPV4 modulators that may target different pathways or have broader effects. This specificity makes this compound a valuable tool for studying the role of TRPV4-KCa2.3 interactions in vascular biology and hypertension .

Biological Activity

JNc-440, also known as GBT440 or voxelotor, is a small molecule therapeutic agent primarily developed for the treatment of sickle cell disease (SCD). This compound functions by increasing hemoglobin's affinity for oxygen, thereby preventing the polymerization of deoxygenated sickle hemoglobin, which is a key factor in the pathophysiology of SCD. The following sections will detail its biological activity, including mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound's Mechanism:

- Oxygen Affinity: this compound enhances the oxygen-binding capacity of hemoglobin. By stabilizing the R-state (relaxed state) of hemoglobin, it reduces the likelihood of hemoglobin polymerization under low oxygen conditions, which is critical in preventing sickling of red blood cells .

- Reduction of Hemolysis: The compound has been shown to decrease hemolysis markers, such as reticulocyte count and bilirubin levels, indicating reduced destruction of red blood cells in patients with SCD .

Table 1: Key Biological Activities of this compound

Case Studies

Several case studies have demonstrated the effectiveness of this compound in managing symptoms associated with SCD. For instance:

- Patient Case Study : A 67-year-old male with severe anemia due to SCD received this compound through compassionate use. Post-treatment, his hemoglobin levels increased significantly, and he reported improvements in pain management and overall quality of life. Notably, his blood oxygen saturation improved from 86% to 96% over 65 weeks .

- Clinical Trials : In a Phase 3 trial (HOPE study), patients treated with this compound exhibited significant reductions in vaso-occlusive crises and improvements in hemoglobin levels compared to placebo groups. The drug was well-tolerated with manageable side effects .

Table 2: Summary of Clinical Findings

| Study Type | Findings | Reference |

|---|---|---|

| Compassionate Use Case Study | Significant improvement in hemoglobin and reduced pain | |

| Phase 3 HOPE Trial | Reduced vaso-occlusive crises; improved quality of life |

Safety Profile

This compound has been generally well-tolerated among patients. The most common side effects reported include mild gastrointestinal disturbances, such as diarrhea, which were manageable upon dose adjustment. Long-term safety data continue to be collected as part of ongoing studies.

Table 3: Reported Side Effects

| Side Effect | Severity | Management |

|---|---|---|

| Diarrhea | Grade 2 | Dose adjustment |

| Headache | Mild | Symptomatic treatment |

Properties

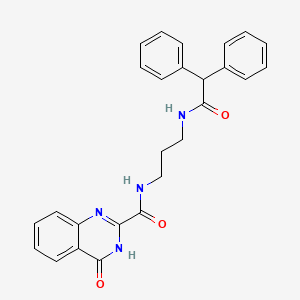

Molecular Formula |

C26H24N4O3 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide |

InChI |

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31) |

InChI Key |

VMRVWMQQRPXUQU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.